1-(Oxolan-2-yl)propan-2-amine

Description

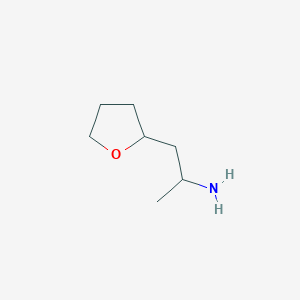

1-(Oxolan-2-yl)propan-2-amine is a secondary amine featuring a tetrahydrofuran (oxolane) ring attached to a propan-2-amine backbone. Its molecular formula is C₇H₁₃NO, with a molecular weight of 127.18 g/mol. The oxolane ring contributes to its polarity and conformational flexibility, which may influence binding interactions in biological systems .

Properties

IUPAC Name |

1-(oxolan-2-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(8)5-7-3-2-4-9-7/h6-7H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYJKUGXJVDDGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxolan-2-yl)propan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 2-chloropropane with oxolane in the presence of a base can yield this compound. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance the reaction rate and selectivity. Purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxolan-2-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different substituted amines.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution can produce various substituted amines.

Scientific Research Applications

1-(Oxolan-2-yl)propan-2-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Oxolan-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares 1-(Oxolan-2-yl)propan-2-amine with structurally and functionally related compounds, focusing on molecular features, physicochemical properties, and biological activities.

Structural and Functional Analogues

Data Table: Key Properties of this compound and Analogues

Detailed Comparative Analysis

Substituent Effects on Bioactivity

- Trifluoromethyl Substitution: The trifluoro derivative (C₇H₁₂F₃NO) exhibits increased molecular weight and lipophilicity compared to the parent compound. Fluorine atoms enhance metabolic stability and electronic effects, making it suitable for medicinal chemistry optimization .

- Selenium-Containing Analogues: Compounds like 1-Phenyl-3-(p-tolylselanyl)propan-2-amine (C1) demonstrate significant antioxidant activity in Caenorhabditis elegans, reducing oxidative stress markers. This highlights the role of selenium in redox modulation, a feature absent in the oxolane-based target compound .

- Psychoactive Derivatives : 6-APB (benzofuran core) and AMT (indole core) are psychoactive due to their aromatic systems interacting with serotonin receptors. The oxolane ring in this compound lacks aromaticity, suggesting divergent pharmacological profiles .

Ring System Variations

- Oxolane vs. Oxane : 3-(Oxan-2-yl)prop-2-en-1-amine features a six-membered oxane ring, which confers greater conformational flexibility compared to the five-membered oxolane. This may enhance binding to larger biological targets .

- Furan vs. Oxolane : 1-(Furan-2-yl)-2-methylpropan-1-amine replaces oxolane with a planar, aromatic furan ring. This increases electron density and may alter reactivity in nucleophilic substitutions .

Physicochemical Properties

- Polarity and Solubility : The oxolane ring in this compound enhances water solubility compared to aromatic analogs like 6-APB.

- Density and Boiling Points: The furan-based analogue (C₈H₁₃NO) has a higher density (0.96 g/cm³) and boiling point (68–69°C at 9 Torr), attributed to stronger intermolecular forces from the planar furan ring .

Biological Activity

1-(Oxolan-2-yl)propan-2-amine, also known as a derivative of tetrahydrofuran, has garnered attention in various fields of scientific research due to its potential biological activities. This article summarizes the compound's biological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its oxolane (tetrahydrofuran) structure, which contributes to its unique chemical properties. The compound's amine group is significant for its reactivity and interactions with biological systems.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The minimum inhibitory concentration (MIC) values for specific bacteria have been documented, highlighting its effectiveness against gram-positive and gram-negative bacteria.

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The mechanism involves modulating signaling pathways associated with cell survival and inflammation.

3. Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects in various models. It appears to inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in tissues. This activity is particularly relevant in conditions such as arthritis and other inflammatory disorders.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.

- Receptor Modulation : It can bind to receptors on cell membranes, influencing cellular signaling pathways related to survival and apoptosis.

Case Studies

A series of case studies have been conducted to evaluate the biological effects of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Antimicrobial efficacy | Showed significant inhibition of E. coli growth with an MIC of 32 µg/mL. |

| Study 2 | Neuroprotective effects | Demonstrated reduction in neuronal apoptosis by 40% in oxidative stress models. |

| Study 3 | Anti-inflammatory potential | Reduced TNF-alpha levels by 50% in LPS-stimulated macrophages. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.